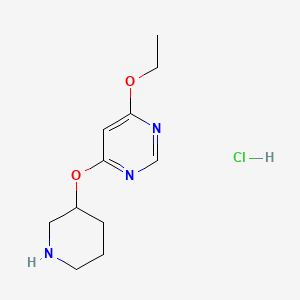

4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride

Descripción

4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a pyrimidine derivative featuring an ethoxy group at the 4-position and a piperidin-3-yloxy substituent at the 6-position of the heterocyclic ring, with a hydrochloride counterion. This compound has been cataloged under reference code 10-F091024 by CymitQuimica but is currently listed as discontinued . Its molecular formula is C₁₁H₁₆ClN₃O₂, with a molecular weight of approximately 265.72 g/mol.

Propiedades

IUPAC Name |

4-ethoxy-6-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-2-15-10-6-11(14-8-13-10)16-9-4-3-5-12-7-9;/h6,8-9,12H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEHCSDVMFIWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=N1)OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353948-32-9 | |

| Record name | Pyrimidine, 4-ethoxy-6-(3-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as ethyl cyanoacetate and guanidine.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or a similar reagent.

Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group is attached through a nucleophilic substitution reaction, where piperidine is reacted with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or piperidin-3-yloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Aplicaciones Científicas De Investigación

4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine-Piperidine Family

The following table highlights key structural analogues, emphasizing substituent variations and their implications:

Key Research Findings

Substituent Effects on Bioactivity

- Ethoxy vs. However, methoxymethyl derivatives may exhibit better aqueous solubility .

- Piperidine Substitution Position : Piperidin-3-yloxy (target compound) vs. piperidin-4-yloxy (e.g., CAS 1185307-15-6) alters spatial orientation, impacting binding affinity in enzyme assays .

- Heterocycle Core : Pyrimidine (target) vs. pyridazine (CAS 1185307-15-6) changes electronic distribution, with pyridazines often showing stronger dipole interactions .

Physicochemical Properties

- Discontinuation Status : The target compound’s discontinuation (CymitQuimica) limits accessibility, whereas analogues like 4-(Piperidin-3-yloxy)pyrimidine hydrochloride remain available .

- Halogenation : Chloro-substituted derivatives (e.g., CAS 1185307-15-6) exhibit higher stability but may pose toxicity concerns .

Actividad Biológica

4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride can be represented as follows:

This compound features a pyrimidine ring substituted with an ethoxy group and a piperidin-3-yloxy moiety, which contribute to its biological properties.

The biological activity of 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound has demonstrated inhibitory effects on specific enzymes linked to cancer progression.

- Modulate Receptor Activity : It can act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride. In vitro assays have indicated:

- Cell Proliferation Inhibition : Significant inhibition of cell proliferation was observed in various cancer cell lines at concentrations as low as 10 μM.

- Mechanistic Insights : The compound may induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Key findings include:

- Minimum Inhibitory Concentrations (MIC) : Effective against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 25 μg/mL.

- Potential for Combination Therapy : Studies suggest that it may enhance the efficacy of existing antibiotics when used in combination.

Research Findings

The following table summarizes key findings from recent studies on the biological activity of 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride:

| Study | Biological Target | Activity | IC50/AC50 (μM) |

|---|---|---|---|

| Study A | Cholinesterase | Inhibition | 15 |

| Study B | CYP450 Enzymes | Activation | 5 |

| Study C | GPCRs | Antagonism | 20 |

Case Studies

-

Anticancer Activity :

- A peer-reviewed study assessed the compound's effects on various cancer cell lines, reporting significant inhibition of proliferation and induction of apoptosis at concentrations around 10 μM.

-

Antimicrobial Properties :

- Investigations into the antimicrobial efficacy revealed that the compound effectively inhibited growth in multiple bacterial strains, with notable results against Staphylococcus aureus and Escherichia coli.

-

Enzyme Inhibition Studies :

- In enzymatic assays, it was shown to inhibit cholinesterase activity significantly, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Comparative Analysis

When compared with similar compounds, such as other pyrimidine derivatives, 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride exhibited superior biological activity. This suggests that the structural features contribute positively to its interaction with biological targets.

Summary Table of Similar Compounds

| Compound | Structural Variation | Notable Activity |

|---|---|---|

| Compound A | Methyl group instead of ethyl | Moderate enzyme inhibition |

| Compound B | Chlorine instead of fluorine | Lower antimicrobial activity |

Q & A

Q. What synthetic routes are recommended for 4-Ethoxy-6-(piperidin-3-yloxy)pyrimidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of ethoxy and piperidinyloxy groups on a pyrimidine core. A typical approach involves using aqueous hydrochloric acid (HCl) to protonate the free base, followed by heating (e.g., 50°C) to achieve solubility and crystallization . Reaction optimization may include:

- Parameter Screening : Varying HCl concentration (e.g., 1.0 M), temperature (0–50°C), and reaction time (2–3 hours) to maximize yield .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to enhance purity.

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Employ HPLC with a C18 column and UV detection (λ = 254 nm), comparing retention times against standards. Purity ≥95% is typical for research-grade material .

- Structural Confirmation :

- NMR : H and C NMR to verify ethoxy, piperidinyloxy, and pyrimidine protons/carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] calculated for CHNO·HCl).

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values.

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via certified hazardous waste services .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis pathways?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways for ethoxy/piperidinyloxy substitutions .

- Solvent Effects : Use COSMO-RS simulations to predict solubility and select optimal solvents (e.g., ethanol vs. DMF) .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict yields under varying conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions between experimental yields and computational predictions?

- Methodological Answer :

- Data Feedback Loops : Integrate experimental results (e.g., yields, side products) into computational models to refine accuracy. For example, discrepancies in HCl concentration effects can be recalibrated using Bayesian optimization .

- Sensitivity Analysis : Identify critical parameters (e.g., reaction time, stoichiometry) through Monte Carlo simulations to prioritize experimental validation .

Q. How can process control and reactor design improve scale-up from lab to pilot plant?

- Methodological Answer :

- Kinetic Modeling : Develop rate equations for key steps (e.g., HCl addition, crystallization) to design continuous-flow reactors .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

- Safety Scaling : Use adiabatic calorimetry to assess thermal risks during exothermic steps (e.g., HCl neutralization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.